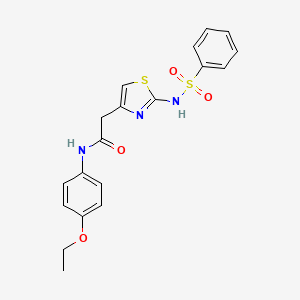
N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C18H17N3O4S2
- Molecular Weight : 403.47 g/mol
- IUPAC Name : 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
1. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 20–50 µg/mL, indicating moderate antibacterial activity.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values ranging from 15 to 30 µM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE). Inhibitory assays indicated an IC50 value of approximately 12 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The sulfonamide group is known to facilitate interactions with enzyme active sites, thereby inhibiting their function.
- Cellular Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Receptor Binding : Potential binding to specific receptors involved in neurotransmission could explain its AChE inhibitory effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A recent publication reported the synthesis and evaluation of various thiazole derivatives for antimicrobial activity, identifying this compound as one of the most effective against E. coli and S. aureus .
- Cytotoxicity Assessment : Another study focused on the anticancer properties of this compound showed significant cytotoxicity against MCF-7 cells, with detailed analysis revealing apoptosis induction through caspase activation .
- Neuroprotective Effects : Research evaluating the neuroprotective potential indicated that this compound could serve as a lead for developing AChE inhibitors for Alzheimer's treatment .
Data Tables
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-26-16-10-8-14(9-11-16)20-18(23)12-15-13-27-19(21-15)22-28(24,25)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLMCHLGRSLKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














